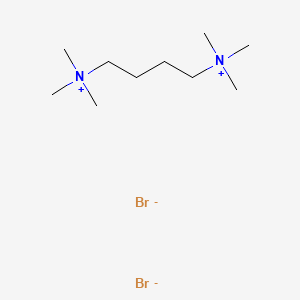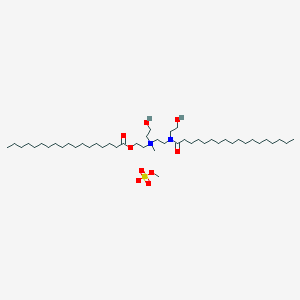
1,1-Dichloro-1,2,2,3,3-pentafluoropropane
Descripción general
Descripción
1,1-Dichloro-1,2,2,3,3-pentafluoropropane is a volatile derivative of propane. It has served as a hydrochlorofluorocarbon (HCFC) replacement for the chlorofluorocarbon (CFC), 1,1,2-trichloro-1,2,2-trifluoroethane, which was used as a cleaning agent in the aerospace and electronics industries . It is colorless, odorless, and nonflammable .
Synthesis Analysis
1,1-Dichloro-1,2,2,3,3-pentafluoropropane is manufactured in industry by the addition of Dichlorofluoromethane to Tetrafluoroethylene . In 2016, production in the United States accounted for 11,339 Kilograms .Molecular Structure Analysis
The IUPAC name for 1,1-Dichloro-1,2,2,3,3-pentafluoropropane is 1,3-dichloro-1,1,2,2,3-pentafluoropropane. The chemical formula is C3HCl2F5 .Chemical Reactions Analysis
1,1-Dichloro-1,2,2,3,3-pentafluoropropane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals. It can also undergo oxidation with strong oxidizing agents and under extremes of temperature .Physical And Chemical Properties Analysis
1,1-Dichloro-1,2,2,3,3-pentafluoropropane has a molar mass of 202.93 g·mol −1. It is clear and colorless with a density of 1.56 g/mL (Liquid). It has a melting point of −97 °C and a boiling point of 56 °C. Its vapor pressure is 38.13kPa at 25 °C .Aplicaciones Científicas De Investigación
Surface Tension Properties
1,1-Dichloro-1,2,2,3,3-pentafluoropropane has been studied for its surface tension properties. Higashi, Shibata, and Okada (1997) measured its surface tensions using the differential capillary rise method, providing insights into its behavior in various temperature ranges (Higashi, Shibata, & Okada, 1997).
Liquid Density Measurements
The liquid densities of this compound have also been a subject of research. Matsuo, Tanaka, Kubota, and Makita (1994) measured its liquid densities at various temperatures using a vibrating-tube method. Their research contributes to understanding the volumetric properties of this compound (Matsuo, Tanaka, Kubota, & Makita, 1994).
Production Methods
Takubo, Aoyama, and Nakada (1998) explored production methods for 1,1,1,3,3-pentafluoropropane, which is structurally similar to 1,1-Dichloro-1,2,2,3,3-pentafluoropropane. They focused on methods that could yield these compounds efficiently and cost-effectively (Takubo, Aoyama, & Nakada, 1998).
Solvent Applications in Chromatography
1,1-Dichloro-1,2,2,3,3-pentafluoropropane has been found useful as a solvent in size exclusion chromatography. Isemura, Kakita, and Kawahara (2004) identified its properties like low flammability, low viscosity, and high purity, making it a suitable solvent for this application (Isemura, Kakita, & Kawahara, 2004).
Environmental Hazards and Adsorption Recovery
Tsai (2002) reviewed the environmental hazards of hydrochlorofluorocarbons, including 1,1-Dichloro-1,2,2,3,3-pentafluoropropane. The study focused on their physicochemical properties, commercial uses, and the importance of controlling emissions (Tsai, 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,1-dichloro-1,2,2,3,3-pentafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F5/c4-3(5,10)2(8,9)1(6)7/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGZLBGSDLPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(Cl)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042029 | |
| Record name | 1,1-Dichloro-1,2,2,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-dichloro-1,2,2,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |
| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
1,1-Dichloro-1,2,2,3,3-pentafluoropropane | |
CAS RN |
13474-88-9 | |
| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dichloro-1,2,2,3,3-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC-225cc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dichloro-1,2,2,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N35Z25BTGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-(Ethylenebisoxy)-[1,1'-[oxybis(ethyleneoxyethyleneoxy)]bisbenzene]](/img/structure/B3366200.png)


![4-Benzyl-6-methylene-[1,4]oxazepane](/img/structure/B3366222.png)



![Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-](/img/structure/B3366273.png)




![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B3366306.png)